Ethyl trans-4-phenyl-2-butenoate
Overview
Description
Ethyl trans-4-phenyl-2-butenoate is an organic compound with the molecular formula C12H14O2. It is a pale yellow oil that is used in various chemical reactions and research applications. The compound is characterized by its trans configuration, which means that the phenyl and ethyl groups are on opposite sides of the double bond.
Preparation Methods
Ethyl trans-4-phenyl-2-butenoate can be synthesized through several methods. One common synthetic route involves the reaction of E-phenylethenylboronic acid with ethyl bromoacetate in the presence of a palladium catalyst. The reaction is typically carried out in tetrahydrofuran at 65°C for 8 hours under an inert atmosphere . Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity.
Chemical Reactions Analysis
Ethyl trans-4-phenyl-2-butenoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form saturated esters or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Addition: It can undergo addition reactions with various reagents, such as hydrogen halides, to form haloalkanes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl trans-4-phenyl-2-butenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: this compound is used in the manufacture of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which ethyl trans-4-phenyl-2-butenoate exerts its effects depends on the specific reaction it is involved in. Generally, the compound acts as a reactant that undergoes chemical transformations to form new products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the other reactants.
Comparison with Similar Compounds
Ethyl trans-4-phenyl-2-butenoate can be compared with other similar compounds, such as:
Ethyl trans-2-butenoate: This compound has a similar structure but lacks the phenyl group, making it less reactive in certain types of reactions.
Ethyl 4-bromocrotonate: This compound contains a bromine atom, which makes it more reactive in nucleophilic substitution reactions.
Ethyl 4,4,4-trifluorocrotonate: The presence of fluorine atoms in this compound significantly alters its reactivity and physical properties.
This compound is unique due to the presence of both the phenyl and ethyl groups, which influence its reactivity and make it suitable for a wide range of applications.
Properties
IUPAC Name |
ethyl (E)-4-phenylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZBCBTUPJJIKA-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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